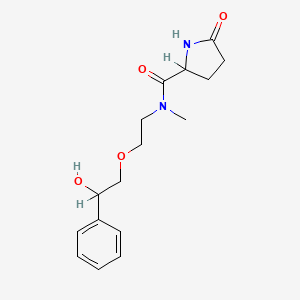

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide

Description

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide is a synthetic pyrrolidinecarboxamide derivative characterized by a 5-oxopyrrolidine core substituted at the 2-position with a carboxamide group. The N-methyl and 2-hydroxy-2-phenylethoxy ethyl substituents on the carboxamide nitrogen distinguish it from related compounds.

Properties

CAS No. |

131962-73-7 |

|---|---|

Molecular Formula |

C16H22N2O4 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

N-[2-(2-hydroxy-2-phenylethoxy)ethyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N2O4/c1-18(16(21)13-7-8-15(20)17-13)9-10-22-11-14(19)12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3,(H,17,20) |

InChI Key |

BXAQKALRPZNHEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOCC(C1=CC=CC=C1)O)C(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 2-hydroxy-2-phenylethanol with an appropriate amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

*Molecular weights estimated using formula data from references.

Pharmacological and Physicochemical Insights

- Hydrophilicity vs. Lipophilicity : The target compound’s 2-hydroxy-2-phenylethoxy group likely improves aqueous solubility compared to the fluorophenyl and methoxybenzyl groups in the analog from . However, it remains less lipophilic than H-89, which contains a brominated cinnamyl group critical for membrane penetration .

- Metabolic Stability : The N-methyl group in the target compound may reduce susceptibility to oxidative metabolism compared to the unmethylated hydroxyphenyl analog in .

- Binding Interactions : The hydroxy-phenylethoxy substituent could engage in hydrogen bonding with biological targets, akin to the hydroxy groups in the 4-hydroxy-pyrrolidine derivatives from .

Critical Analysis of Structural Modifications

- Positional Isomerism: The target compound’s 2-carboxamide substitution contrasts with the 3-carboxamide in and .

- Substituent Effects : The 2-hydroxy-2-phenylethoxy group offers a balance of hydrophilicity and aromaticity, distinguishing it from the purely aromatic (e.g., fluorophenyl) or heterocyclic (e.g., thiazole in ) substituents in analogs .

Biological Activity

N-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-2-pyrrolidinecarboxamide is a synthetic compound notable for its complex structure, which includes a pyrrolidine ring and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 290.36 g/mol. The structure features a pyrrolidine moiety that contributes significantly to its biological activity. The presence of the phenylethoxy side chain is believed to enhance its interaction with biological targets.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Receptor Interaction : Initial findings indicate potential interactions with specific receptors, which may lead to therapeutic effects in conditions such as pain management and inflammation.

- Antioxidant Activity : The compound has shown promising antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Research into the mechanisms of action is ongoing, but several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, similar to other pyrrolidine derivatives.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing pain perception and mood regulation.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methylpyrrolidinecarboxamide | Simple structure without phenylethoxy group | Moderate receptor interaction |

| Phenylpyrrolidine Derivatives | Variations in substituents on pyrrolidine | Enhanced activity in some cases |

| Amide Analogs | Different side chains affecting solubility | Variable depending on structure |

The distinct combination of functional groups in this compound may confer unique biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antioxidant Effects : In vitro experiments demonstrated that the compound exhibited significant scavenging activity against free radicals, suggesting its potential use as an antioxidant agent in therapeutic formulations.

- Receptor Binding Studies : Research utilizing radiolabeled ligands indicated that the compound binds selectively to certain receptor subtypes, supporting its potential role in pharmacotherapy targeting specific pathways.

- Toxicological Assessments : Preliminary toxicity evaluations have shown that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.